molecular formula C21H20N4O3S2 B2408393 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941922-27-6

2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2408393
CAS No.: 941922-27-6
M. Wt: 440.54
InChI Key: ZGOPNMWUGZQFJB-UHFFFAOYSA-N
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Description

2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a p-tolylamino moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the reaction of a thioamide with an α-haloketone under acidic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to the combination of the thiazole ring, benzamide group, and p-tolylamino moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[[2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-13-6-8-14(9-7-13)23-19(27)12-30-21-24-15(11-29-21)10-18(26)25-17-5-3-2-4-16(17)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOPNMWUGZQFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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